
4-Methoxy-2-(trifluoromethoxy)phenylboronic acid
Descripción general
Descripción
“4-Methoxy-2-(trifluoromethoxy)phenylboronic acid” is a reactant involved in the synthesis of various derivatives such as pyrazine derivatives as corticotropin releasing factor-1 receptor antagonists, C-H functionalization of quinones, phenyl-purine-carbonitrile derivative synthesis as cathepsin S inhibitors, and synthesis of chiral bicyclooctadiene-based ligands .
Synthesis Analysis
The synthesis of “this compound” involves the formation of 2-formyl-4-(trifluoromethyl)phenylboronic acid as well as its benzoxaborole and bis(benzoxaborole) derivatives . More details about the synthesis process can be found in the referenced papers .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H8BF3O3. It has a molecular weight of 219.96 g/mol . The structure of the compound is characterized by 1H, 13C, 11B, and 19F NMR spectroscopy .
Chemical Reactions Analysis
“this compound” is involved in various chemical reactions. It is used in the synthesis of pyrazine derivatives as corticotropin releasing factor-1 receptor antagonists, C-H functionalization of quinones, phenyl-purine-carbonitrile derivative synthesis as cathepsin S inhibitors, and synthesis of chiral bicyclooctadiene-based ligands .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 219.96 g/mol. It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . More details about its physical and chemical properties can be found in the referenced papers .
Aplicaciones Científicas De Investigación
Supramolecular Assemblies
4-Methoxy-2-(trifluoromethoxy)phenylboronic acid has been utilized in the design and synthesis of supramolecular assemblies. These assemblies are obtained due to the formation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2 groups. A centrosymmetric cyclic C–H⋯O hydrogen bonding dimer is identified in the crystal structure of 4-methoxyphenylboronic acid, which is a closely related compound (Pedireddi & Seethalekshmi, 2004).
Catalysis in Dehydrative Condensation
The compound plays a role in catalyzing dehydrative amidation between carboxylic acids and amines. It's suggested that a mixed anhydride is the active species in this reaction, and the ortho-substituent of boronic acid is crucial in preventing amines' coordination to the boron atom, thus accelerating amidation (Wang, Lu, & Ishihara, 2018).
Antimicrobial Activity
A study on (trifluoromethoxy)phenylboronic acids, including this compound, revealed their antimicrobial potency against Escherichia coli and Bacillus cereus. These compounds' acidity, structural, and physicochemical properties were characterized, highlighting the influence of the -OCF3 group on acidity (Adamczyk-Woźniak et al., 2021).
Cross-Coupling Reactions
This phenylboronic acid derivative is also involved in cross-coupling reactions, such as the Suzuki and Sonogashira cross-coupling reactions. These reactions are important in the synthesis of various organic compounds, indicating its significance in organic synthesis and chemical engineering (Deschamps, Goff, Ricard, & Floch, 2007).
Synthesis of Neoflavenes
In the synthesis of neoflavenes, this boronic acid derivative is used in a palladium-catalyzed cross-coupling reaction. This indicates its role in facilitating complex organic synthesis processes (Eguchi, Hoshino, & Ayame, 2002).
N-B Interaction in Arylboronate Systems
The compound's derivative is studied in the context of N-B interaction in arylboronate systems, which is significant in molecular recognition and chemosensing technologies. This highlights its potential application in the design of sensing technologies (Zhu et al., 2006).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Cellular Effects
The effects of 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with lactate dehydrogenase can lead to altered metabolic flux in cancer cells, potentially inhibiting their proliferation . Additionally, the compound’s impact on gene expression can result in changes in the expression levels of key metabolic enzymes, further influencing cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. For example, its interaction with lactate dehydrogenase involves the formation of a stable complex that inhibits the enzyme’s activity, leading to reduced lactate production in cancer cells . This mechanism of action is crucial for its role in modulating cellular metabolism and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can decrease over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate enzyme activity and cellular metabolism without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions . Threshold effects have been identified, indicating the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its interaction with lactate dehydrogenase, for example, affects the conversion of pyruvate to lactate, a key step in cellular metabolism . Additionally, the compound’s influence on gene expression can lead to changes in the levels of other metabolic enzymes, further impacting metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution within tissues is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, its interaction with lactate dehydrogenase occurs primarily in the cytoplasm, where the enzyme is localized . This localization is essential for the compound’s ability to modulate enzyme activity and cellular metabolism.
Propiedades
IUPAC Name |
[4-methoxy-2-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O4/c1-15-5-2-3-6(9(13)14)7(4-5)16-8(10,11)12/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAPFGSEVYIZHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




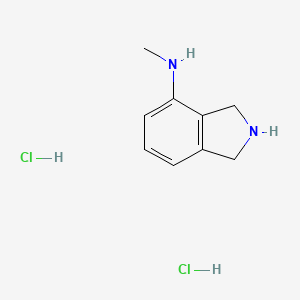
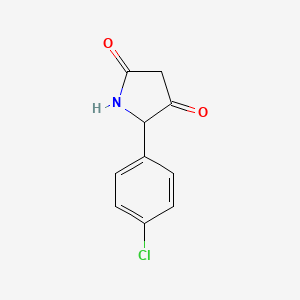

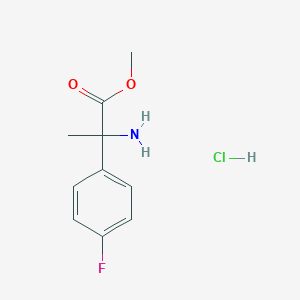
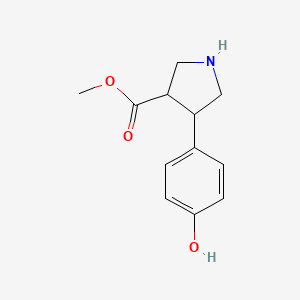
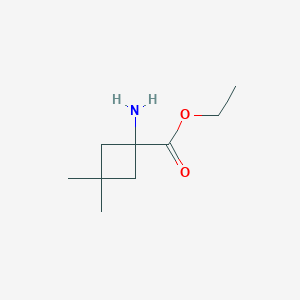
![N-[(4,4-Difluorocyclohexyl)methyl]oxan-4-amine](/img/structure/B1435021.png)

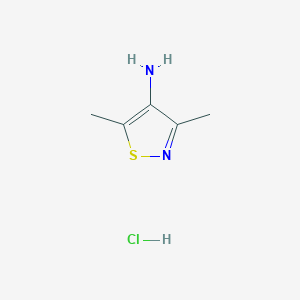
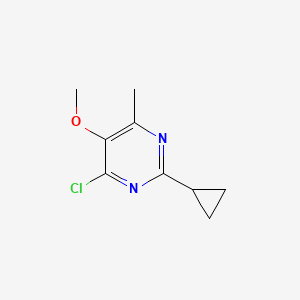
![8-Methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B1435026.png)

